molecular formula C18H17N5O2S2 B2993560 N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421484-53-8

N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No.: B2993560
CAS No.: 1421484-53-8
M. Wt: 399.49
InChI Key: BBGCVUODGPDUEW-UHFFFAOYSA-N
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Description

The compound contains a thiazole group, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazoles are known for their wide range of biological activities and are part of many important drugs .


Molecular Structure Analysis

The compound also contains a picolinamide group, which is derived from picolinic acid, a pyridine carboxylic acid. Pyridines are aromatic, similar to benzene, and have a variety of chemical properties depending on the substituents attached to the ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

Several studies have described efficient synthetic routes for compounds structurally related to N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide, focusing on the development of novel heterocyclic compounds. For instance, a study by Guleli et al. (2019) outlined a three-component, one-pot synthesis method for 1,8-naphthyridine and isoxazole derivatives, showcasing the versatility of synthetic approaches in creating complex heterocyclic structures (Guleli et al., 2019). Similarly, the work by Jadhav et al. (2016) on synthesizing and evaluating the antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives demonstrates the potential therapeutic applications of these compounds (Jadhav et al., 2016).

Biological Activities

Research into the biological activities of compounds related to this compound has shown promising results in various fields, including pharmacology and biochemistry. For instance, Patel and Patel (2015) explored the synthesis, spectroscopic, and biological activity of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, indicating the potential antimicrobial and antifungal properties of these compounds (Patel & Patel, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs containing thiazoles work by inhibiting certain enzymes or interacting with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions for research into this compound would depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and optimized for use as a therapeutic agent .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-10-15(26-11(2)20-10)17(25)23-8-6-12-14(9-23)27-18(21-12)22-16(24)13-5-3-4-7-19-13/h3-5,7H,6,8-9H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGCVUODGPDUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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